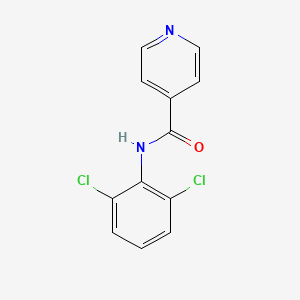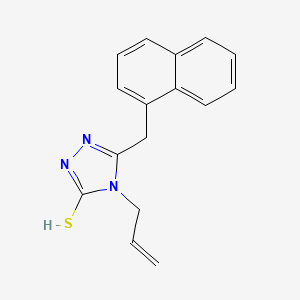![molecular formula C15H12BrN3OS B7764272 5-[(3-bromophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol](/img/structure/B7764272.png)
5-[(3-bromophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “5-[(3-bromophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol” is a chemical substance registered in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-[(3-bromophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol involves specific synthetic routes and reaction conditions. One common method includes the use of cyclodextrins to form inclusion complexes. This process involves the encapsulation of the compound within the non-polar cavity of cyclodextrins, enhancing its solubility and stability .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the specific requirements of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-bromophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted compounds.
Applications De Recherche Scientifique
5-[(3-bromophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Employed in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: Utilized in industrial processes for the synthesis of other chemical compounds and materials
Mécanisme D'action
The mechanism of action of 5-[(3-bromophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-[(3-bromophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol include other cyclodextrin inclusion complexes and derivatives. These compounds share similar chemical structures and properties but may differ in their specific applications and effects .
Uniqueness
This compound is unique due to its specific chemical structure and the resulting properties. Its ability to form stable inclusion complexes with cyclodextrins enhances its solubility and stability, making it valuable for various scientific and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and ability to undergo various reactions make it a valuable tool for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility and application in different domains.
Propriétés
IUPAC Name |
5-[(3-bromophenoxy)methyl]-4-phenyl-1,2,4-triazole-3-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3OS/c16-11-5-4-8-13(9-11)20-10-14-17-18-15(21)19(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXDZJLIAVWZRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2S)COC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2S)COC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














